molecular formula C6H4ClN3 B13002386 1-Chloropyrrolo[1,2-d][1,2,4]triazine

1-Chloropyrrolo[1,2-d][1,2,4]triazine

Cat. No.: B13002386
M. Wt: 153.57 g/mol
InChI Key: PONNXFJIXFKXJI-UHFFFAOYSA-N
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Description

1-Chloropyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropyrrolo[1,2-d][1,2,4]triazine can be synthesized through several methods. One common approach involves the reaction of pyrrole with chloramine and formamidine acetate. This method yields the desired compound through a series of steps including cyclization and chlorination . Another method involves the use of pyrrole derivatives and bromohydrazone, followed by cyclization to form the triazine ring .

Industrial Production Methods: Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, which utilizes pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method has been optimized to achieve a 55% overall yield .

Chemical Reactions Analysis

Types of Reactions: 1-Chloropyrrolo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products:

Scientific Research Applications

1-Chloropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. In the case of kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation . In antiviral applications, the compound interferes with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

1-Chloropyrrolo[1,2-d][1,2,4]triazine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern and its ability to serve as a versatile building block for various bioactive molecules. Its role in the synthesis of remdesivir highlights its importance in antiviral drug development .

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

1-chloropyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)4-8-9-6/h1-4H

InChI Key

PONNXFJIXFKXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C(C2=C1)Cl

Origin of Product

United States

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